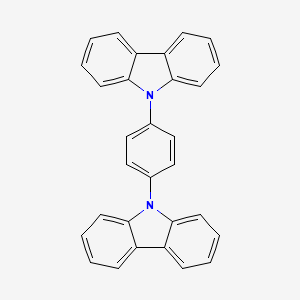

1,4-Di(9H-carbazol-9-yl)benzene

概要

説明

1,4-Di(9H-carbazol-9-yl)benzene is a chemical compound with the molecular formula C30H20N2 . It is also known by other names such as 9-(4-carbazol-9-ylphenyl)carbazole and 1,4-bis(N-carbazolyl)benzene . This compound is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability .

Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers . A novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene has been designed and synthesized by Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis

The molecular structure of this compound is non-planar due to steric repulsion of hydrogen atoms and takes a curved conformation with angles 45.5°–55.9° between the carbazole and aryl substituents planes .Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied .Physical And Chemical Properties Analysis

This compound has a molecular weight of 408.5 g/mol . It has a high glass transition temperature between 148 and 165 °C . The compound has a high triplet energy (E T = 2.91 eV) and a very deep highest occupied molecular orbital (HOMO) level .科学的研究の応用

Electrochromic Properties

- Copolymers with Carbazole: Compounds including 1,4-bis[(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)methyl]benzene were synthesized and their electrochromic properties investigated. These compounds exhibited significant switching ability, as measured by percent transmittance at their maximum contrast point, suggesting potential applications in electrochromic devices (Aydın & Kaya, 2013).

Photoelectric Performances

- Star-Burst Carbazol Derivatives: Derivatives of 1,4-Di(9H-carbazol-9-yl)benzene, such as 1-[(4′-N,N-diphenylamino) phenyl]-3,5-di[4-(9H′-carbazol-9′-yl)phenyl]benzene, displayed blue fluorescence and could act as effective hole transport materials, indicating potential in organic electronics (Gao Xi-cun, 2010).

Organic Light-Emitting Diodes (OLEDs)

- Exciplex Systems for OLEDs: The use of 1,3-di(9H-carbazol-9-yl)benzene as an electron donor in highly efficient exciplex systems for OLEDs demonstrated a significant external quantum efficiency, showcasing its utility in light-emitting applications (Li, Nomura, Miyazaki, & Adachi, 2014).

Phosphorescent OLEDs

- Solution-Processed Phosphorescent OLEDs: Compounds like 1,4-bis(5-(9-(2-ethylhexyl)-9H-carbazol-3-yl)-1,3,4-oxadiazol-2-yl)benzene were synthesized and used in phosphorescent OLEDs, demonstrating different host molecular structures significantly affect OLED performance (Liu et al., 2018).

Hole Transporting Materials

- Novel Polyimides as Hole Transporting Materials: Novel redox-active polyimides bearing carbazole units derived from this compound were synthesized, offering potential as hole transporting materials in OLEDs due to their high HOMO levels and stable electrochemical properties (Iqbal et al., 2016).

Schiff Bases for Organic LEDs

- Carbazole Schiff Bases: Schiff bases synthesized from carbazole derivatives showed potential as an active emissive layer in organic LEDs due to their complex photoluminescence properties (Çiçek et al., 2018).

Phosphorescent Properties

- Phosphorescence in Organic Molecules: The phosphorescent properties of this compound and its halogen-substituted derivatives were investigated, highlighting their potential in organic phosphorescent materials (Sun et al., 2021).

Electrochromic Devices

- Electrochromic Material for Devices: Poly(1,3-bis(9H-carbazol-9-yl)benzene) demonstrated high optical contrast and rapid color switching, making it suitable for use in electrochromic devices (Xu et al., 2012).

作用機序

Target of Action

The primary target of 1,4-Di(9H-carbazol-9-yl)benzene is the organic light-emitting diodes (OLEDs) . It is used as a host material for efficient blue phosphorescent light-emitting diodes .

Mode of Action

This compound interacts with its targets by enhancing the performance of OLEDs. It exhibits better thermal and conformational stability and carrier capacity, and higher emission efficiency in the film state than those of mCP .

Pharmacokinetics

It’s worth noting that the compound exhibits good thermal stability .

Result of Action

The use of this compound results in OLEDs with enhanced performance. Specifically, OLEDs fabricated with this compound as the host show much higher electroluminescent performance .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. Its thermal stability contributes to its efficacy and stability in the operational environment of OLEDs .

将来の方向性

Carbazole-based compounds have been increasingly studied due to their emerging applicability in organic light-emitting diodes (OLEDs) . The development of fluorogens with deep-red emission is one of the hottest topics of investigation in the field of bio/chemosensors and bioimaging . The characterized electrochromic properties depicted that the as-prepared polycarbazoles had a satisfactory application prospect as an electrode for the electrochromic devices .

特性

IUPAC Name |

9-(4-carbazol-9-ylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)21-17-19-22(20-18-21)32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMQTZDVSUPPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)

![3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid](/img/structure/B1422577.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)

![tert-butyl N-[(E)-[1-amino-2-(4-methoxyphenoxy)ethylidene]amino]carbamate](/img/structure/B1422582.png)

![N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422585.png)

![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester](/img/structure/B1422591.png)